molecular formula C11H24N2 B1323534 N-(2-Azepan-1-ylethyl)-N-isopropylamine CAS No. 532407-05-9

N-(2-Azepan-1-ylethyl)-N-isopropylamine

Cat. No. B1323534
M. Wt: 184.32 g/mol
InChI Key: RMZFCHGMKNLUEN-UHFFFAOYSA-N
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Description

“N-(2-Azepan-1-ylethyl)-N-isopropylamine” is a chemical compound that belongs to the class of aliphatic amines. It is commonly used in various industrial processes, such as the production of surfactants, emulsifiers, and corrosion inhibitors. The molecular formula of this compound is C10H22N2 and it has a molecular weight of 170.3 .


Molecular Structure Analysis

The molecular structure of “N-(2-Azepan-1-ylethyl)-N-isopropylamine” consists of 10 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more specific information or a detailed analysis which is beyond my current capabilities.

Scientific Research Applications

Protein Kinase Inhibition

Azepane derivatives, closely related to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been studied for their potential in inhibiting protein kinases, particularly PKB-alpha and PKA. This research suggests potential applications in drug discovery, especially in targeting diseases that involve kinase dysregulation (Breitenlechner et al., 2004).

Medicinal Chemistry and Drug Discovery

Azepane-based compounds have demonstrated a variety of pharmacological properties. Their structural diversity and adaptability make them suitable for new therapeutic agent development. Over 20 azepane-based drugs have been approved by the FDA, utilized for various diseases. These findings underscore the significance of azepane compounds in medicinal chemistry and drug discovery (Zha et al., 2019).

Development of Novel Glycosidase Inhibitors

Studies on azepane structures, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, have been conducted to develop novel glycosidase inhibitors. Such inhibitors have potential applications in treating metabolic disorders and other diseases where glycosidase activity is a factor (Martínez-Mayorga et al., 2004).

Polymerization Applications

Research on the use of aminoalcohols, similar to N-(2-Azepan-1-ylethyl)-N-isopropylamine, has been conducted in the context of polymerization. These studies explore their role as initiators in ring-opening polymerization, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).

properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFCHGMKNLUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634710
Record name N-[2-(Azepan-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Azepan-1-ylethyl)-N-isopropylamine

CAS RN

532407-05-9
Record name N-[2-(Azepan-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(azepan-1-yl)ethyl](propan-2-yl)amine
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